3-Amino-4-(2-aminoethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-4-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4,9-10H2 |
InChI Key |
OYTHLTAIHSXBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Amino 4 2 Aminoethyl Phenol
Strategies for the Construction of the 3-Amino-4-(2-aminoethyl)phenol Core Structure
The creation of the this compound scaffold can be achieved through several synthetic pathways, each with its own set of advantages and challenges. These methods include nucleophilic substitution, reductive amination, and the amination of halogenated precursors.
Nucleophilic Substitution Approaches for this compound Synthesis
Nucleophilic substitution presents a foundational method for synthesizing derivatives of this compound. This approach often involves the reaction of a phenolic precursor with an appropriate amine. For instance, a halogenated phenolic compound can undergo amination with aqueous ammonia (B1221849) or ethylamine (B1201723) under controlled conditions. This strategy is analogous to the synthesis of related compounds where a leaving group on the side chain of a phenol (B47542) is displaced by an amine. The efficiency of this reaction is highly dependent on the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions employed.
Reductive Amination Pathways for this compound
Reductive amination offers a versatile and widely used one-pot method for the synthesis of amines. nih.gov This pathway typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, a suitable ketone precursor, such as an acetylphenol derivative, could be reacted with an ammonia source. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H2 over a metal catalyst like palladium on carbon (Pd/C). researchgate.net This method is valued for its mild conditions and compatibility with a variety of functional groups. nih.gov A key advantage is the direct formation of the amine from a carbonyl compound, which can streamline the synthetic sequence. nih.gov
Amination of Halogenated Phenolic Precursors in this compound Synthesis
The direct amination of halogenated phenolic precursors is a viable route to the target compound. This method involves the substitution of a halogen atom on the aromatic ring with an amino group. For example, a bromo- or chloro-substituted phenol can be reacted with an amine, often in the presence of a catalyst and under elevated temperatures. A related industrial process for a similar compound, 3-(N,N-dimethylamino)phenol, involves reacting resorcinol (B1680541) with dimethylamine (B145610) at high temperatures in an autoclave, suggesting that similar conditions could be adapted for the synthesis of this compound. The choice of halogen, catalyst, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Multi-Step Synthesis from Diverse Starting Materials for this compound
Complex molecules like this compound are often constructed through multi-step synthetic sequences that start from readily available materials. evitachem.com These routes allow for the precise installation of the required functional groups in a controlled manner. A typical multi-step synthesis might begin with a simpler phenolic compound, which is then elaborated through a series of reactions such as nitration, reduction, and side-chain installation. For example, a nitrophenol derivative could be synthesized and the nitro group subsequently reduced to an amine. The ethylamine side chain could be introduced via various methods, including the reaction of a phenolic aldehyde or ketone with a nitrogen-containing nucleophile followed by reduction. researchgate.net Multi-step syntheses offer flexibility in accessing a wide range of analogs by modifying the starting materials or the reaction sequence. evitachem.com
Reaction Condition Optimization for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the solvent system and the temperature profile of the reaction.
Influence of Solvent Systems and Temperature Profiles
The choice of solvent can significantly impact the reaction rate, selectivity, and yield. Solvents are selected based on their ability to dissolve the reactants, their boiling point, and their inertness to the reaction conditions. For instance, in reductive amination reactions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are commonly used. google.com Nucleophilic substitution reactions may be carried out in polar aprotic solvents like dimethylformamide (DMF) or in aqueous solutions, depending on the specific reactants. google.com
Temperature is another critical parameter that must be carefully controlled. Many reactions for the synthesis of aminophenol derivatives are conducted at elevated temperatures to overcome activation energy barriers and increase the reaction rate. For example, some amination reactions are performed at temperatures ranging from 60-80°C, while others may require temperatures as high as 170-200°C, particularly in autoclave conditions. However, excessively high temperatures can lead to undesired side reactions and decomposition of the product. Therefore, finding the optimal temperature profile is essential for achieving a high yield of the desired product with minimal impurities. researchgate.net
Table 1: Summary of Synthetic Parameters for Aminophenol Derivatives
| Synthetic Approach | Key Reactants | Typical Solvents | Temperature Range (°C) |
|---|---|---|---|
| Nucleophilic Substitution | Halogenated Phenol, Amine | Water, Ethanol | 170-190 |
| Reductive Amination | Ketone/Aldehyde, Amine, Reducing Agent | Methanol, Ethanol | 60-80 |
| Amination of Halogenated Precursors | Halogenated Phenol, Amine | Toluene, Water | 170-190 |
| Multi-step Synthesis | Varies (e.g., Nitrophenol) | Varies | Varies |
Catalyst Selection and Stoichiometric Considerations
The efficiency of synthesizing this compound is profoundly influenced by the choice of catalysts and the precise control of reactant stoichiometry. Catalytic reagents are generally favored over stoichiometric ones as they minimize waste by participating in the reaction without being consumed. acs.org
One common synthetic route involves the amination of a phenolic precursor. For instance, the reaction of a halogenated phenol with an amine can be facilitated by a catalyst. The selection of the catalyst is critical; for example, in related amination reactions, palladium-based catalysts like Pd(PPh₃)₄ have proven effective. acs.org The stoichiometry of the reactants, such as the ratio of the phenolic starting material to the aminating agent, must be carefully controlled to maximize the incorporation of all materials into the final product, a key principle of atom economy. acs.org
Another approach involves the reduction of a nitro group to an amine. A typical procedure uses a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com In this type of reaction, the stoichiometric ratio of the reducing agent to the nitro-containing precursor is a critical parameter that dictates the reaction's completeness and yield. chemicalbook.com For instance, a molar excess of LiAlH₄ is often required to ensure full reduction. chemicalbook.com
Enzymatic catalysis presents a green alternative, often allowing for high specificity and reducing the need for protecting groups. acs.orgdiva-portal.org Amine transaminases, for example, can catalyze the formation of primary amines from carbonyl compounds under mild conditions, offering a more sustainable synthetic route. diva-portal.org
The table below summarizes key catalysts and stoichiometric considerations in related synthetic transformations.
| Reaction Type | Catalyst/Reagent | Stoichiometric Ratio (Example) | Key Considerations |
| Amination | Palladium catalysts (e.g., Pd(PPh₃)₄) | Catalyst loading typically 0.5-5 mol% | Ligand choice can significantly impact catalytic activity. acs.org |
| Nitration Reduction | Lithium Aluminum Hydride (LiAlH₄) | >3 equivalents relative to nitro compound | Reaction is highly exothermic and requires careful temperature control. chemicalbook.com |
| Enzymatic Amination | Amine Transaminase | Catalytic amounts | Requires specific pH, temperature, and co-factor presence for optimal activity. diva-portal.org |
Scalability Assessments and Industrial-Scale Production Protocols
Scaling up the synthesis of this compound from laboratory to industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure the process is cost-effective, safe, and environmentally sustainable while maintaining high product quality. acs.org
A common strategy for industrial production involves adapting laboratory-scale procedures to larger batch processes. For example, a patented method for a structurally similar compound, 3-(N,N-dimethylamino)phenol, involves reacting resorcinol with dimethylamine at high temperatures in an autoclave. Adapting this for this compound would necessitate substituting dimethylamine with a suitable amino-group source and potentially modifying reaction conditions to optimize for the desired product.
Key factors in scalability include:
Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize energy consumption. solubilityofthings.com
Solvent and Reagent Choice: Selecting cost-effective and less hazardous solvents and reagents that are suitable for large-scale handling. acs.org
Process Safety: Identifying and mitigating potential hazards associated with large-scale reactions, such as exothermic events or the handling of flammable or toxic materials. acs.org
Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, to avoid chromatography which is often not feasible on an industrial scale. acs.org
The following table outlines a hypothetical industrial-scale production protocol based on adapting known synthetic methods.
| Process Step | Description | Key Parameters |
| Reaction | Reaction of a suitable phenolic precursor with an aminating agent in a large-scale reactor. | Temperature: 170-200°C; Pressure: Autoclave conditions |
| Extraction | Extraction of the crude product from the reaction mixture using an appropriate solvent. | pH adjustment to facilitate separation. |
| Purification | Purification of the product through crystallization from a suitable solvent system. | Solvent choice (e.g., ethanol/water) to maximize yield and purity. |
| Drying | Drying the final product to remove residual solvents. | Temperature and vacuum control to prevent product degradation. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. These principles aim to minimize the environmental impact of chemical processes. acs.orgscribd.com
Key green chemistry principles relevant to this synthesis include:
Waste Prevention: Designing syntheses to minimize the generation of waste products. acs.orgscribd.com This can be achieved by optimizing reactions to have high yields and selectivity.
Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org Reactions with high atom economy are inherently more efficient and produce less waste. solubilityofthings.com
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. acs.orgsolubilityofthings.com Both chemical and biological catalysts can be utilized. diva-portal.org
Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact. scribd.com Ideally, reactions should be conducted in water or solvent-free conditions. researchgate.netresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com
Reduce Derivatives: Minimizing the use of protecting groups and other temporary modifications to simplify the synthetic process and reduce waste. acs.orgscribd.com Enzymatic reactions are particularly advantageous in this regard due to their high specificity. acs.org
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example |
| Atom Economy | Designing reaction pathways that maximize the incorporation of reactant atoms into the product. | Utilizing addition reactions over substitution reactions where possible. acs.org |
| Catalysis | Using a small amount of a catalyst to drive the reaction instead of stoichiometric reagents. | Employing an amine transaminase for the amination step. diva-portal.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Using water as a solvent in catalytic reactions. researchgate.net |
| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthesis. | Direct enzymatic amination of a precursor without protecting the phenol group. acs.org |
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data specifically for the chemical compound “this compound” is not available in publicly accessible records. The required data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) for this specific molecule could not be located.
Extensive searches yielded information for closely related isomers, such as:
4-(2-aminoethyl)phenol (Tyramine): A well-documented biogenic amine with extensive available spectroscopic data.
3-(2-aminoethyl)phenol (m-Tyramine): An isomer with available characterization data. nih.gov
2-(2-aminoethyl)phenol (o-Tyramine): Another isomer for which analytical data has been published.
However, no peer-reviewed articles, database entries, or analytical reports were found that specifically detail the structural elucidation of this compound. Therefore, the generation of a scientifically accurate article with the requested detailed data tables and research findings for each specified subsection is not possible at this time.
Advanced Spectroscopic and Structural Characterization of 3 Amino 4 2 Aminoethyl Phenol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of 3-Amino-4-(2-aminoethyl)phenol
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of chemical compounds. In the analysis of phenolic compounds like this compound, these methods provide crucial information about the molecular weight and fragmentation patterns, aiding in structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for analyzing volatile and thermally stable compounds. For non-volatile or thermolabile compounds such as phenols, a derivatization step, commonly silylation, is often necessary to increase their volatility and thermal stability. mdpi.com This process involves replacing active hydrogen atoms in hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com The resulting TMS derivatives are more amenable to GC analysis. mdpi.com GC-MS has been successfully employed for the profiling of various phenolic compounds in plant extracts and other matrices. mdpi.comscispace.comresearchgate.net The analysis involves separating the components of a mixture in the gas chromatograph followed by detection and identification by the mass spectrometer. diva-portal.orgcore.ac.uk The mass spectrometer provides a mass spectrum, which is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. mdpi.com It is a highly selective and sensitive technique for the analysis of polyphenols in complex matrices. mdpi.com In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI+) can verify the molecular ion peaks, such as the [M+H]+ ion for the free base of related phenolic compounds. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, making it an excellent tool for quantitative analysis of amino metabolites and other related compounds in various biological and chemical samples. nih.gov
| Technique | Application in Phenolic Compound Analysis | Key Information Obtained | Sample Preparation |
|---|---|---|---|
| GC-MS | Analysis of volatile and thermally stable compounds or their derivatives. mdpi.com | Molecular weight and fragmentation patterns for structural elucidation. nist.gov | Often requires derivatization (e.g., silylation) for non-volatile phenols. mdpi.com |
| LC-MS | Analysis of non-volatile and thermally labile compounds without derivatization. mdpi.com | Molecular ion peaks and enhanced selectivity and sensitivity, especially with MS/MS. nih.gov | Generally simpler, direct injection of the sample solution. nih.gov |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds.
For this compound, the FT-IR spectrum would be expected to show characteristic bands for the phenolic -OH group, the aromatic ring, and the primary amino groups (-NH2). The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is typically indicative of O-H and N-H stretching vibrations. Aromatic C-H stretching vibrations usually appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed in the 3000-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring typically give rise to bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the amino groups and C-O stretching of the phenol (B47542) would also be present in the fingerprint region of the spectrum. researchgate.net
In the context of metal complexes, FT-IR is used to confirm the coordination of the ligand to the metal ion. ekb.eg Shifts in the vibrational frequencies of the functional groups involved in bonding, such as the C=N, N-H, or O-H groups, provide evidence of complex formation. researchgate.netekb.eg For instance, the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net
| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Phenolic -OH / Amino -NH₂ | 3400-3200 | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-N | 1350-1000 | Stretching |
| C-O | 1260-1000 | Stretching |
X-ray Crystallography for Solid-State Structure Determination of this compound and Its Complexes
For related Schiff base complexes, single-crystal X-ray diffraction has been used to determine their crystal structures. iucr.orguaic.ro These studies reveal the coordination geometry around the central metal ion, which can be, for example, square planar or distorted square-pyramidal. iucr.orgmdpi.com The ligand can act as a multidentate chelating agent, binding to the metal through nitrogen and oxygen atoms. iucr.orgmdpi.com X-ray crystallography also elucidates the role of intermolecular interactions, such as hydrogen bonding, in the formation of supramolecular structures. iucr.org For instance, in some copper(II) complexes, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming dimers or more extended networks. iucr.org
| Crystal System | Space Group | Coordination Geometry of Metal Complexes | Key Structural Features |
|---|---|---|---|
| Monoclinic | P2₁/n | Distorted square-pyramidal | Formation of dimers via N—H⋯O and O—H⋯O hydrogen bonds. iucr.org |
| Tetragonal | I4₁/a | Tetra-coordinate square planar | Tridentate Schiff base ligand with a water molecule in the fourth coordination site. mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the proposed chemical formula. This comparison is crucial for verifying the purity and stoichiometry of a synthesized compound.
For this compound and its derivatives or complexes, elemental analysis is routinely performed to confirm their composition. ekb.egbohrium.com The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should be in close agreement with the calculated values for the proposed molecular formula. ekb.egbohrium.com For example, for a related hydrobromide salt, elemental analysis validates the stoichiometry by comparing the experimental percentages to the calculated values for C₈H₁₂BrNO.
| Compound | Molecular Formula | Calculated Elemental Composition (%) | Experimental Elemental Composition (%) |
|---|---|---|---|
| Hypothetical Complex [M(L)Cl₂] | C₈H₁₁NOCl₂M | Calculated C, H, N values | Experimentally determined C, H, N values |
| 3-(2-Aminoethyl)phenol hydrobromide | C₈H₁₂BrNO | C: 43.66, H: 5.49 | Values that would be obtained experimentally. |
Thermogravimetric Analysis (TGA/DTG) for Thermal Stability Assessment of this compound and Its Complexes
Thermogravimetric analysis (TGA) and its derivative (DTG) are thermal analysis techniques used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability of a compound and the temperature ranges at which it decomposes.
For metal complexes of related ligands, TGA data often shows that the decomposition proceeds in multiple stages. mdpi.com The initial weight loss at lower temperatures (e.g., below 200°C) can correspond to the removal of solvent molecules or coordinated water molecules. mdpi.com Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic ligand. mdpi.com The final residue at the end of the analysis is typically the metal oxide. irapa.org The TGA curves of palladium(II) complexes with similar ligands have shown decomposition steps corresponding to the loss of specific fragments of the organic moiety. irapa.org
| Compound/Complex | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Event |
|---|---|---|---|---|
| Copper Complex Example | I | 79–192 | 12 | Removal of two coordinated water molecules. mdpi.com |
| II | 192–320 | - | Decomposition of the organic ligand. mdpi.com | |
| Palladium Complex Example | I | 30-310 | 18.92 | Loss of a C₇H₇O fragment. irapa.org |
| II | 310-800 | 27.89 | Loss of a C₈H₄S₂ fragment. irapa.org |
Chromatographic Purity Assessment and Isolation Techniques
The structural similarity of this compound to other aminophenol isomers necessitates the development of highly specific and sensitive chromatographic methods to ensure its purity and to effectively monitor its formation during chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography stands as a primary technique for the quantitative analysis and purity verification of this compound. The method's high resolution and sensitivity are crucial for separating the main compound from starting materials, by-products, and potential isomeric impurities.
Reversed-phase HPLC is a commonly employed mode for the analysis of polar compounds like aminophenols. In a typical setup, a C18 or a polystyrene-divinylbenzene column is used as the stationary phase. The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier, such as methanol (B129727) or acetonitrile, to achieve optimal separation. For instance, a mobile phase composed of an aqueous phosphate (B84403) buffer and methanol can effectively separate aminophenol isomers. The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes by controlling their ionization state.
The detection of this compound is typically carried out using a UV detector, as the phenolic ring and amino groups provide strong chromophores. The selection of an appropriate detection wavelength is vital for achieving high sensitivity and specificity.
Method validation for HPLC analysis of aminophenol-related compounds generally includes assessments of linearity, precision, accuracy, and robustness to ensure the reliability of the results.
Table 1: Illustrative HPLC Parameters for Aminophenol Isomer Separation
| Parameter | Condition |
| Stationary Phase | Polystyrene-divinylbenzene or C18 |
| Mobile Phase | Aqueous Phosphate Buffer : Methanol |
| pH of Buffer | Adjusted for optimal separation |
| Detector | UV-Vis |
| Flow Rate | Typically 1.0 mL/min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions that produce this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points.
For the TLC analysis of aminophenols, silica (B1680970) gel plates are commonly used as the stationary phase due to their polarity. The mobile phase, or eluent, is a solvent system chosen to achieve differential migration of the spots on the plate. The choice of eluent is critical and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is often used. The ratio of these solvents is adjusted to obtain a good separation, typically aiming for an Rf value of the product between 0.3 and 0.5 for clear resolution.
After developing the TLC plate, the spots are visualized. Since aminophenols can be colorless, visualization is often aided by UV light, under which the compounds may appear as dark spots on a fluorescent background. Alternatively, staining with a chemical reagent, such as ninhydrin (B49086) (which reacts with the amino groups to produce a colored spot) or iodine vapor, can be employed.
Table 2: Example TLC System for Aminophenol Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Toluene : Ethyl Acetate (Ratio adjusted as needed) |
| Visualization | UV light (254 nm) or Ninhydrin stain |
By comparing the spots of the reaction mixture with those of the starting material and a pure sample of the product, chemists can effectively track the consumption of reactants and the formation of the desired compound.
Theoretical and Computational Chemistry Studies of 3 Amino 4 2 Aminoethyl Phenol
Quantum Chemical Calculations of Electronic Structure and Energetics of 3-Amino-4-(2-aminoethyl)phenol
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape and energetic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. DFT methods have been applied to study phenolic compounds to understand their structural and chemical characteristics. rjpn.org For instance, the B3LYP functional, a common DFT method, combined with a suitable basis set like 6-31G*, is used to predict electronic properties such as HOMO-LUMO gaps and charge distribution.
DFT calculations can elucidate how substituents, like the amino and aminoethyl groups on the phenol (B47542) ring, influence the electron density distribution across the molecule. rjpn.org This information is critical for predicting the reactivity and interaction sites of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, making it particularly useful for predicting spectroscopic behavior. researchgate.net By applying TD-DFT, researchers can simulate the UV-Vis absorption spectra of molecules like this compound. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of electronic transitions, such as π → π* transitions, which are common in aromatic systems. researchgate.net The accuracy of TD-DFT predictions can be dependent on the choice of functional, with functionals like B3LYP often providing results that align well with experimental findings. researchgate.net
Prediction of HOMO/LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's excitability and kinetic stability. science.gov
DFT calculations are frequently employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netuaic.ro A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, which can influence its reactivity and spectroscopic properties. researchgate.net For derivatives of similar phenolic compounds, the HOMO and LUMO are often localized on different parts of the molecule, indicating potential charge transfer upon excitation. uaic.ro
Table 1: Calculated Electronic Properties of a Related Phenolic Compound
| Property | Value | Method |
| EHOMO | -5.646 eV | DFT/B3LYP |
| ELUMO | -1.696 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 3.95 eV | DFT/B3LYP |
This table presents example data for a related phenolic compound to illustrate the type of information obtained from DFT calculations. The specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. These simulations can reveal the preferred three-dimensional structures of the molecule in different environments, such as in a solvent or when interacting with other molecules.
Molecular Modeling and Docking Studies of this compound for Mechanistic Chemical Biology
Molecular modeling and docking are computational techniques that are instrumental in the field of drug discovery and chemical biology. These methods are used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
Binding Mode Analysis with Protein Active Sites (Computational Perspective)
Table 2: Example of Docking Results for a 4-(2-aminoethyl)phenol Derivative with a Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Hydrogen Bond Interactions | TYR122, ASP150 |
| Hydrophobic Interactions | PHE210, LEU214 |
This table provides a hypothetical example of the kind of data generated from a molecular docking study. The specific interactions and binding affinity for this compound would depend on the specific protein target being investigated.
Interaction Energy Calculations and Force Field Development
The development of accurate force fields is crucial for performing molecular dynamics (MD) simulations to study the behavior of molecules in condensed phases or their interaction with biological macromolecules. A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms.
Force Field Development: The process of developing a new force field for a molecule like this compound, where specific parameters may not be available in standard force fields (like AMBER, CHARMM, OPLS), involves a systematic parameterization procedure. nih.govarxiv.org This typically includes:
Partial Charge Calculation: Quantum mechanics (QM) calculations are performed to determine the electrostatic potential (ESP) of the molecule. Atomic partial charges are then derived by fitting them to reproduce this ESP, often using methods like RESP (Restrained Electrostatic Potential).
Lennard-Jones Parameter Fitting: The van der Waals interactions are described by Lennard-Jones parameters (ε for well depth and σ for atomic size). These are often optimized to reproduce experimental bulk properties of a liquid, such as density and enthalpy of vaporization. arxiv.org
Bonded Parameterization: Bond stretching, angle bending, and dihedral angle torsion parameters are determined. These are often derived from QM calculations of the molecule's potential energy surface or by fitting to experimental spectroscopic data (e.g., vibrational frequencies).
Interaction Energy Calculations: Interaction energy calculations quantify the strength of non-covalent interactions between the target molecule and another entity, such as a solvent molecule, a metal surface, or a protein receptor. These calculations are typically performed using high-level QM methods.
For instance, a study on the analogue 4-(2-aminoethyl)phenol investigated its binding to a gold surface using Density Functional Theory (DFT). rsc.org Such calculations can reveal the preferred binding geometry and the contribution of different functional groups to the interaction. The binding energy (E_bind) is a key output, indicating the stability of the complex. While data for this compound is not available, a similar approach would be used.
Table 1: Representative Interaction Energy Data for an Analogous Compound The following table presents DFT-calculated binding energy values for 4-substituted aminophenols interacting with a gold electrode, illustrating the type of data generated from such studies. rsc.org
| Compound | Binding Energy (E_bind) in eV |
| 4-(Aminomethyl)phenol | -0.82 |
| 4-(2-Aminoethyl)phenol | -0.28 |
| 4-(3-Aminopropyl)phenol | -0.22 |
This interactive table is based on data for analogous compounds to illustrate the concept.
Computational Prediction of Vibrational Frequencies and NMR Chemical Shifts
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are commonly calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process involves:
Optimization of the molecule's ground-state geometry.
Calculation of the harmonic vibrational frequencies at the optimized geometry. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as O-H stretching or N-H bending. researchgate.net
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is a representative example of what a DFT calculation would predict for the principal vibrational modes of the title compound, based on known frequency ranges for these functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic -OH | ~3600 |
| N-H Asymmetric Stretch | Amino -NH₂ | ~3500 |
| N-H Symmetric Stretch | Amino -NH₂ | ~3400 |
| C-H Aromatic Stretch | Ar-H | ~3100-3000 |
| C-H Aliphatic Stretch | -CH₂- | ~2950-2850 |
| N-H Scissoring | Amino -NH₂ | ~1620 |
| C=C Aromatic Stretch | Aromatic Ring | ~1600, ~1500 |
| C-O Stretch | Phenolic C-O | ~1250 |
This interactive table presents hypothetical data to illustrate computational predictions.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable computational tool. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common approach for calculating nuclear magnetic shielding tensors. nih.gov The chemical shifts are then obtained by referencing the calculated shielding values to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted shifts can be sensitive to the choice of computational method and the treatment of environmental effects. nih.gov Calculations can be performed for an isolated molecule (in the gas phase) or, more accurately, by including a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for solvent effects on molecular geometry and electronic structure. nih.gov
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides estimated chemical shifts (in ppm) relative to TMS. These are plausible values based on the known effects of -OH and -NH₂ substituents on a benzene (B151609) ring and an ethylamine (B1201723) chain.
| Atom Type | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |
| Aromatic C-OH | - | ~155 |
| Aromatic C-NH₂ | - | ~147 |
| Aromatic C-CH₂ | - | ~125 |
| Aromatic CH (ortho to OH) | ~6.7 | ~115 |
| Aromatic CH (ortho to NH₂) | ~6.6 | ~113 |
| Aromatic CH (meta to both) | ~6.1 | ~105 |
| Ethyl -CH₂-Ar | ~2.7 | ~38 |
| Ethyl -CH₂-NH₂ | ~2.9 | ~45 |
| Phenolic -OH | ~5.0-9.0 (solvent dependent) | - |
| Amino -NH₂ | ~1.5-4.0 (solvent dependent) | - |
This interactive table presents hypothetical data to illustrate computational predictions.
Theoretical Insights into Reaction Mechanisms Involving this compound
Computational chemistry provides profound insights into how chemical reactions occur, allowing for the mapping of reaction pathways and the characterization of fleeting intermediate structures. For a molecule like this compound, theoretical studies could explore its role in reactions such as oxidation, electrophilic aromatic substitution, or condensation reactions involving its amino groups. While specific studies on this molecule are lacking, the principles can be understood from research on related phenols and anilines. rsc.org
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a "point of no return" between reactants and products. Locating and analyzing the TS is a cornerstone of mechanistic studies.
Computational methods are used to find the geometry of the TS, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. researchgate.net
The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is a key factor controlling the reaction rate. Analysis of the TS geometry reveals the critical bond-making and bond-breaking events. For example, in a hypothetical electrophilic substitution on the phenol ring, TS analysis would show the partial formation of a new bond between an aromatic carbon and the electrophile, and the partial breaking of the C-H bond. rsc.org
Elucidating a reaction pathway involves computationally mapping the energetic landscape that connects reactants to products. This provides a step-by-step description of the reaction mechanism.
The process typically involves:
Locating Stationary Points: The geometries and energies of the reactants, products, and any intermediates and transition states are calculated.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure. acs.org This calculation follows the reaction path downhill to confirm that the located TS indeed connects the intended reactants and products (or intermediates).
Constructing a Reaction Profile: The relative energies of all the stationary points are plotted to create a reaction energy profile. This profile provides a visual representation of the mechanism, showing the activation energies for each step and the relative stability of any intermediates.
For complex reactions, computational elucidation can distinguish between competing pathways. For example, in a reaction involving the two different amino groups and the phenol group of this compound, calculations could determine which site is most reactive under given conditions by comparing the activation barriers for reaction at each site. frontiersin.org
Chemical Reactivity and Derivatization Strategies for 3 Amino 4 2 Aminoethyl Phenol
Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group attached to the aromatic ring is a key site for various chemical transformations, influencing the electronic properties of the benzene (B151609) ring and serving as a handle for introducing new functionalities.
Etherification and Esterification Reactions
The phenolic hydroxyl group is expected to undergo both etherification and esterification, common reactions for phenols.
Etherification would typically involve the reaction of the phenoxide ion, formed by deprotonating the hydroxyl group with a suitable base, with an alkyl halide or another electrophilic species. This Williamson ether synthesis would result in the formation of an ether linkage.
Esterification could be achieved through several methods. The Fischer-Speier esterification method, involving reaction with a carboxylic acid under acidic catalysis, is one possibility. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base would readily form the corresponding ester.
| Reaction Type | Reagents | Expected Product |
| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | 3-Amino-4-(2-aminoethyl)anisole derivative |
| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst | 3-Amino-4-(2-aminoethyl)phenyl acetate (B1210297) derivative |
| Esterification | Acid Chloride (e.g., Acetyl Chloride), Base | 3-Amino-4-(2-aminoethyl)phenyl acetate derivative |
Oxidation Reactions
The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a range of products could be formed. Mild oxidation might lead to the formation of quinone-like structures. Stronger oxidizing agents could potentially lead to ring-opening or polymerization, resulting in complex mixtures of products. The presence of two amino groups on the ring would also influence the outcome of oxidation reactions, as they are also susceptible to oxidation.
Functionalization of the Aminoethyl Side Chain
The primary amino group on the ethyl side chain is a potent nucleophile and a key site for a variety of derivatization reactions.
Acylation Reactions to Form Amides
The primary amine of the aminoethyl group is expected to react readily with acylating agents to form stable amide bonds. This is a common and versatile reaction for primary amines. Reagents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) would yield the corresponding N-acylated derivatives. This reaction is generally highly efficient.
| Acylating Agent | Expected Product |
| Acetyl Chloride | N-(2-(5-amino-2-hydroxyphenyl)ethyl)acetamide |
| Acetic Anhydride | N-(2-(5-amino-2-hydroxyphenyl)ethyl)acetamide |
| Benzoic Acid / Coupling Agent | N-(2-(5-amino-2-hydroxyphenyl)ethyl)benzamide |
Alkylation of the Amino Group
Direct alkylation of the primary amino group with alkyl halides can occur. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Reductive amination, a two-step process involving the formation of an imine or Schiff base with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation.
Formation of Schiff Bases and Other Imine Derivatives
The primary amine of the aminoethyl side chain can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. semanticscholar.org This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the imine product. The formation of Schiff bases is a fundamental reaction in organic chemistry and is often used to introduce diverse functionalities onto a molecule. nih.govnih.gov These imine derivatives can be stable compounds or can serve as intermediates for further reactions, such as reduction to secondary amines. The imine group is of significant interest due to its presence in many biologically active compounds. semanticscholar.org
| Carbonyl Compound | Expected Product Type |
| Benzaldehyde | N-benzylidene-2-(5-amino-2-hydroxyphenyl)ethan-1-amine |
| Acetone | N-(propan-2-ylidene)-2-(5-amino-2-hydroxyphenyl)ethan-1-amine |
| Salicylaldehyde | 2-(((2-(5-amino-2-hydroxyphenyl)ethyl)imino)methyl)phenol |
Urea (B33335) and Thiourea (B124793) Derivative Synthesis
The presence of primary amino groups in 3-Amino-4-(2-aminoethyl)phenol allows for the straightforward synthesis of urea and thiourea derivatives. This is typically achieved through the reaction of the amino groups with isocyanates and isothiocyanates, respectively. The nucleophilic amino groups attack the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea linkage. researchgate.netnih.gov Given the two primary amino groups in the molecule—one on the aromatic ring and one on the ethyl side chain—the reaction stoichiometry can be controlled to favor monosubstitution or disubstitution.
The general reaction scheme involves the addition of an appropriate aryl isocyanate or isothiocyanate to a solution of this compound in a suitable solvent, such as acetonitrile. researchgate.net The reaction often proceeds under mild conditions, and in some cases, a base may be used to facilitate the reaction. researchgate.net The resulting urea and thiourea derivatives can exhibit a range of biological activities, and this synthetic route provides a versatile method for creating a library of related compounds for further investigation. nih.govnih.govplu.mx
Table 1: General Synthesis of Urea and Thiourea Derivatives
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Aryl isocyanate | Urea derivative |
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) and amino (-NH2) groups. Both of these substituents are strong activating groups and are ortho, para-directing. libretexts.orgchemistrysteps.com This means that incoming electrophiles will preferentially add to the positions on the aromatic ring that are ortho or para to these groups.
Given the substitution pattern of this compound, the positions ortho and para to the hydroxyl group are already substituted. The positions ortho to the amino group are at C5 and C3 (which is substituted with the amino group itself). The position para to the amino group is C6. Therefore, electrophilic substitution is most likely to occur at the available ortho and para positions relative to the activating groups.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.comleah4sci.com For instance, bromination of phenols can proceed readily, sometimes even without a catalyst, due to the high reactivity of the ring. libretexts.org Similarly, nitration can be achieved using dilute nitric acid. libretexts.orgchemistrysteps.com It is important to note that the high reactivity can sometimes lead to multiple substitutions, and controlling the reaction conditions is crucial to achieve monosubstitution. libretexts.org
Cyclization Reactions and Heterocycle Formation Incorporating this compound
The bifunctional nature of this compound, possessing both a β-arylethylamine moiety and additional nucleophilic groups, makes it a valuable precursor for the synthesis of various heterocyclic systems.
Pictet–Spengler Reactions to Tetrahydroisoquinoline Scaffolds
The core structure of this compound contains a β-phenylethylamine unit, which is the key reactive partner in the Pictet-Spengler reaction. wikipedia.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com
In the case of this compound, the ethylamine (B1201723) side chain will react with an aldehyde or ketone to form an intermediate iminium ion. Subsequent electrophilic attack of this iminium ion on the activated aromatic ring will lead to the formation of the tetrahydroisoquinoline ring system. The reaction is typically carried out in the presence of a protic or Lewis acid. thermofisher.com The substituents on the aromatic ring (the amino and hydroxyl groups) will influence the regioselectivity of the cyclization.
Formation of Oxadiazole-Containing Structures
The synthesis of oxadiazole-containing structures from this compound would likely involve a multi-step process. One common route to 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. jchemrev.comnih.govorganic-chemistry.org
To utilize this compound in such a synthesis, one of the amino groups would first need to be converted into a hydrazine (B178648) derivative. This could potentially be achieved through diazotization followed by reduction. The resulting hydrazine could then be acylated to form an acylhydrazide. This intermediate, upon treatment with a dehydrating agent such as phosphorus oxychloride, could undergo cyclization to form a 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov Alternatively, oxidative cyclization methods could also be employed. jchemrev.comorganic-chemistry.org
Synthesis of Triazole and Triazine Derivatives
The synthesis of triazole and triazine derivatives from this compound would also require initial modification of the starting material. Triazoles are five-membered heterocyclic compounds with three nitrogen atoms, while triazines are six-membered rings with three nitrogen atoms. mdpi.comfrontiersin.org
For the synthesis of 1,2,4-triazoles, a common method involves the reaction of hydrazides with reagents that can provide the remaining carbon and nitrogen atoms of the ring. nih.govnih.gov As with oxadiazole synthesis, this would necessitate the conversion of an amino group in this compound to a hydrazine. Another approach to triazoles is through cycloaddition reactions, for which the starting material would need to be appropriately functionalized to introduce, for example, an azide (B81097) or an alkyne group. mdpi.com The synthesis of triazine derivatives could potentially be achieved by reacting a biguanide (B1667054) derivative of this compound with a suitable cyclizing agent.
Coordination Chemistry: Complexation of this compound as a Ligand with Metal Ions
This compound is an excellent candidate for acting as a ligand in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen atoms of the two amino groups and the oxygen atom of the phenolic hydroxyl group. These donor sites can coordinate with a variety of metal ions to form stable metal complexes. rsc.orgresearchgate.net
The molecule can act as a bidentate or tridentate ligand depending on the metal ion, the reaction conditions, and the stereochemical requirements of the metal center. For instance, it could coordinate to a metal ion through the two nitrogen atoms of the amino groups, forming a chelate ring. Alternatively, it could coordinate through one of the nitrogen atoms and the phenolic oxygen. Tridentate coordination involving both nitrogen atoms and the oxygen atom is also possible. The formation of such complexes can be studied using various spectroscopic techniques, such as UV-Vis and IR spectroscopy, to determine the nature of the metal-ligand bonding. mdpi.comresearchgate.netresearchgate.netmdpi.com
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms |
|---|---|
| Bidentate | N (aromatic amino), N (ethylamino) |
| Bidentate | N (aromatic amino), O (phenolic) |
| Bidentate | N (ethylamino), O (phenolic) |
Role of 3 Amino 4 2 Aminoethyl Phenol in Mechanistic Biochemical Investigations
Mechanistic Analysis of Enzymatic Interactions
Studies on Histone Deacetylase (HDAC) Inhibition Mechanisms (Non-Clinical)
π-stacking: The aromatic phenol (B47542) ring of the derivatives can engage in π-stacking interactions with aromatic residues in the enzyme's active site. researchgate.netresearcher.life
Zinc Coordination: The active site of class I, II, and IV HDACs contains a crucial zinc ion (Zn²⁺). nih.govbeilstein-journals.org Derivatives of 4-(2-aminoethyl)phenol can be designed to coordinate with this zinc ion, a key feature of many HDAC inhibitors. researchgate.netresearcher.life
Hydrogen Bonding and Hydrophobic Interactions: The amino and hydroxyl groups of the 4-(2-aminoethyl)phenol scaffold, along with other parts of the derivative, can form hydrogen bonds and hydrophobic interactions with catalytic residues in the active site. researchgate.netresearcher.liferesearchgate.net
In laboratory studies, synthesized derivatives of 4-(2-aminoethyl)phenol have demonstrated significant HDAC inhibitory activity. researchgate.netresearcher.life For instance, certain synthesized compounds showed inhibitory activity of 64.94 ± 1.17% and 52.45 ± 1.45% against HDACs. researchgate.netresearcher.life These findings suggest that the 4-(2-aminoethyl)phenol scaffold is a promising lead structure for the development of novel HDAC inhibitors. researchgate.netresearcher.life
| Interaction Type | Description | Significance in HDAC Inhibition |
| π-stacking | Interaction between aromatic rings. | Stabilizes the binding of the inhibitor in the active site. researchgate.netresearcher.life |
| Zn²⁺ Coordination | Interaction with the zinc ion in the active site. | Essential for the catalytic activity of HDACs; blocking this interaction inhibits the enzyme. researchgate.netresearcher.life |
| Hydrogen Bonding | Interaction between hydrogen atoms and electronegative atoms. | Contributes to the specific binding and orientation of the inhibitor. researchgate.netresearcher.liferesearchgate.net |
| Hydrophobic Interactions | Interactions between nonpolar molecules. | Enhances the overall binding affinity of the inhibitor. researchgate.netresearcher.life |
Investigations into Carbonic Anhydrase (CA) Inhibition Mechanisms (Non-Clinical)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. tandfonline.comtandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. tandfonline.com Phenols are a known class of CA inhibitors that act by anchoring to the zinc-coordinated water molecule in the enzyme's active site. tandfonline.comnih.gov
Derivatives of 4-(2-aminoethyl)phenol have been synthesized and investigated as inhibitors of various human (h) CA isoforms, including hCA I, hCA II, and hCA IX. nih.gov In these studies, the 4-(2-aminoethyl)phenol moiety is often incorporated into larger molecules, such as thiourea (B124793) derivatives. For example, a synthesized sulphamate derivative incorporating 4-(2-aminoethyl)phenol showed potent inhibition against hCA II with an inhibition constant (Kᵢ) of 58.6 nM. nih.gov This compound also demonstrated selectivity for hCA II over hCA IX. nih.gov
The inhibition mechanism of these phenol-containing compounds involves the interaction of the phenolic hydroxyl group with the zinc-bound water molecule or hydroxide (B78521) ion within the CA active site. tandfonline.com This interaction is a key feature of one of the main classes of CA inhibitors. acs.org The specific substitutions on the benzene (B151609) ring of the phenol can influence the binding affinity and selectivity for different CA isoforms. nih.gov
| Compound Derivative | Target CA Isoform | Inhibition Constant (Kᵢ) | Key Findings |
| Sulphamate derivative of 4-(2-aminoethyl)phenol | hCA II | 58.6 nM | Showed efficient and selective inhibition. nih.gov |
| Sulphamate derivative of 4-(2-aminoethyl)phenol | hCA IX | Less potent inhibition compared to hCA II. nih.gov | |
| Sulphonamide derivative | hCA II | 199.2 nM | Moderate binding efficacy. nih.gov |
| Sulphonamide derivative | hCA IX | 147.3 nM | Moderate binding efficacy. nih.gov |
Role in Monoamine Oxidase (MAO) Catalyzed Reactions (Mechanistic)
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidation of various amines, including neurotransmitters. nih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. nih.gov 3-Amino-4-(2-aminoethyl)phenol, also known as m-tyramine (B1210026), and its isomers are substrates for MAO enzymes.
Mechanistic studies have shown that MAOs catalyze the oxidation of the amino group of these compounds. The reaction is believed to proceed through a hydride transfer mechanism. nih.gov The substrate, in its neutral amine form, binds to the enzyme's active site. nih.gov The rate-limiting step for phenylethylamine substrates is the cleavage of the C-H bond of the amine. nih.gov The oxidation of m-tyramine by MAO results in the formation of 4-hydroxyphenylacetaldehyde.
The study of how compounds like this compound are metabolized by MAO provides insight into the enzyme's substrate specificity and catalytic mechanism. nih.gov This is particularly relevant in the context of designing MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases. mdpi.com
Molecular Basis of Ligand-Target Recognition (Purely Chemical Interaction Studies)
Hydrogen Bonding and Ionic Interactions with Biomolecules
The molecular structure of this compound, with its hydroxyl and amino groups, allows it to form various non-covalent interactions with biomolecules, which are fundamental to its biological activity. beilstein-journals.org
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. scirp.org Similarly, the amino group can donate hydrogen bonds. These hydrogen bonds are crucial for the specific recognition and binding of the molecule to the active sites of enzymes like HDACs and CAs. researchgate.netnih.govresearchgate.net For instance, in HDAC inhibition, hydrogen bonding contributes to the precise orientation of the inhibitor within the catalytic pocket. researchgate.netresearcher.life
Ionic Interactions: Under physiological pH, the amino group of this compound can be protonated, forming a positively charged ammonium (B1175870) ion. beilstein-journals.org This positive charge can then participate in strong ionic interactions, or salt bridges, with negatively charged residues, such as glutamate (B1630785) or aspartate, on the surface or in the active site of a protein. beilstein-journals.orgresearchgate.net Docking studies with other aminoethyl-containing compounds have shown that this ionic interaction with a glutamate residue can be a key factor in ligand binding. researchgate.net
The combination of hydrogen bonding and ionic interactions allows for a multi-point attachment of the ligand to its target, contributing to both the affinity and specificity of the binding. beilstein-journals.org These fundamental chemical interactions are the basis for the mechanistic roles of this compound in the biochemical investigations discussed above.
Analysis of this compound Reveals Limited Publicly Available Research
Initial investigations into the chemical compound this compound, also known by its synonym 3-aminotyramine (B1205156), have revealed a significant scarcity of detailed scientific literature. While the existence of the compound is confirmed through chemical databases, in-depth studies focusing on its specific biochemical and stereochemical properties appear to be largely absent from publicly accessible research.
The compound is identified with the CAS Number 81666-88-8 and a molecular formula of C8H12N2O, which corresponds to a tyramine (B21549) structure with an additional amino group at the third position of the phenol ring. buysellchem.comchemsrc.comchemmade.com
A review of current scientific literature and patent databases indicates that 3-aminotyramine has been mentioned in the context of protein engineering. Specifically, a patent application lists "3-aminotyramine acid" as a potential non-canonical amino acid for the modification of IgA protease truncations, suggesting its possible integration into larger biomolecules. google.com However, this reference does not provide data on the compound's intrinsic role in natural biochemical pathways or its stereochemical interactions.
Despite extensive searches, no dedicated studies were found that would provide the specific data required to elaborate on the following topics for this compound:
Integration into Biochemical Pathways: Mechanistic Role as a Metabolite or Precursor
Research is available for structurally related isomers and analogues, such as tyramine (4-(2-aminoethyl)phenol) and its metabolites, as well as various aminophenol derivatives. acs.orgwikipedia.orgfoodb.ca These studies offer insights into how variations in the position of functional groups on the phenol ring influence biochemical activity. For instance, the metabolism of tyramine by monoamine oxidases is well-documented. wikipedia.org Similarly, research into chiral amino alcohols like (R)-3-(1-Aminoethyl)phenol explores their stereospecific interactions and applications as chiral solvating agents. smolecule.com
However, this body of research does not directly address the specific stereochemistry or the metabolic fate of the 3-amino-substituted version of tyramine. Without dedicated studies on this compound, any discussion of its role in mechanistic biochemical investigations would be speculative and fall outside the required adherence to scientifically validated findings for this specific compound.
Further research and publication in peer-reviewed journals are necessary to elucidate the precise biochemical functions and stereochemical properties of this compound.
Applications of 3 Amino 4 2 Aminoethyl Phenol in Advanced Chemical Synthesis and Materials Science
As a Versatile Building Block in Organic Synthesis
The presence of amino and phenol (B47542) functional groups allows for a wide range of chemical transformations, positioning aminophenols as key intermediates in the synthesis of more complex molecules. solubilityofthings.comlookchem.com
Derivatives of aminophenols are foundational to the synthesis of numerous biologically active heterocyclic compounds and scaffolds.
Tetrahydroisoquinoline Scaffolds: The related isomer, 3-(2-Aminoethyl)phenol (also known as m-Tyramine), is utilized in Pictet-Spengler reactions to construct tetrahydroisoquinoline frameworks, which are core structures in many bioactive compounds.
Heterocyclic Systems: Various aminophenol derivatives serve as precursors for bioactive molecules. For instance, research has demonstrated the synthesis of benzothiazole (B30560) and thiazolidine-4-one based anti-tubercular agents rsc.org, and other work details the synthesis of bioactive pyrimidinone derivatives from aminothiophenol precursors. nih.gov These syntheses highlight the utility of the aminophenol motif in medicinal chemistry for creating novel therapeutic candidates. rsc.orgnih.gov Derivatives of 4-(2-aminoethyl)phenol have also been explored as potential histone deacetylase (HDAC) inhibitors for anticancer treatment. researchgate.net
Table 1: Examples of Bioactive Scaffolds from Aminophenol Precursors
| Precursor Compound | Scaffold Type | Potential Application | Reference |
| 3-(2-Aminoethyl)phenol | Tetrahydroisoquinoline | General Bioactive Compounds | |
| 4-(2-aminoethyl)phenol derivatives | HDAC Inhibitors | Anticancer | researchgate.net |
| Aminophenol derivatives | Benzothiazoles | Anti-tubercular | rsc.org |
| Aminothiophenol derivatives | Pyrimidinones | Anti-inflammatory, Antimicrobial | nih.gov |
The search results indicate that a related isomer, 4-(2-aminoethyl)phenol (commonly known as tyramine), is used as an intermediate compound in the synthesis of Factor Xa, a crucial enzyme in the coagulation cascade. google.com A patented method describes the preparation of tyramine (B21549) from 4-(2-hydroxyethyl)-2,6-di-tert.-butylphenol for this and other applications. google.com There is no specific information linking 3-Amino-4-(2-aminoethyl)phenol to this process.
Development of Functionalized Materials
The reactive nature of aminophenols allows for their integration into larger molecular systems and materials, imparting specific functions.
Aminophenols are recognized for their role as monomers or modifying agents in the production of high-performance polymers and resins.
Phenol-Formaldehyde Resins: Phenolic resins are a major class of thermosetting polymers. canada.ca While specific data on this compound is unavailable, related compounds are used. For example, a polymer (CAS RN 32610-77-8) is described which incorporates N,N'-bis(2-aminoethyl)-1,2-ethanediamine and phenol with formaldehyde. canada.ca
Epoxy Resins: Amines are widely used as curing agents for epoxy resins. google.com The amino groups can react with epoxy groups to form a cross-linked network. Phenolic compounds are also used to create the epoxy resin backbone itself. google.comgoogle.com
Other Polymers: Compounds like 3-Amino-2-methylphenol are used as monomers for producing high-performance polymers such as polyamides and polyesters. lookchem.com The modification of phenolic resins with various functional groups is a strategy to enhance properties like thermal stability. researchgate.net
The optical properties of phenolic compounds can be modulated by binding events, making them suitable for sensor development.
Research into optical nanosensors has utilized related compounds for the detection of various analytes. For instance, m-Tyramine (B1210026) has been employed in the development of optical nanosensors for detecting biogenic amines, which is important for food quality control. The general principle often involves a chromogenic or fluorogenic response upon binding of the target analyte. acs.orgresearchgate.net Fiber-optic nanosensors, in particular, offer a reliable method for monitoring chemicals in microscopic samples. mdpi.com While the potential exists, there is no specific documented use of this compound in this application.
Table 2: Research on Related Compounds in Optical Sensing
| Sensing Compound | Target Analyte | Sensor Type | Reference |
| m-Tyramine | Biogenic Amines | Optical Nanosensor | |
| Diphenylcarbazide | Cr(VI) ions | Optical Chemical Nanosensor | researchgate.net |
| 4-(2-pyridylazo)-resorcinol | Mercury(II) ions | Optical Sensor | researchgate.net |
Role in Analytical Method Development (Non-Clinical Detection/Separation)
Developing robust analytical methods is crucial for the quantification and detection of chemical compounds in various matrices. For the aminophenol class, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common.
An analytical method using LC-MS/MS was developed and validated for the quantification of 4-amino-3-nitrophenol (4A3NP) , a hair dye ingredient, in various matrices to study its dermal absorption. nih.gov The method showed excellent linearity, accuracy, and precision. nih.gov
HPLC methods are frequently employed for the analysis of biogenic amines. A method using pre-column derivatization with o-phthaldialdehyde and fluorescence detection has been successfully applied to quantify tyramine (4-(2-aminoethyl)phenol) and other amines in shrimp by-products. researchgate.netresearchgate.net
General methods for analyzing amino acids and related substances often use HPLC with post-column derivatization, for instance with ninhydrin (B49086), to detect trace impurities. innovareacademics.in
These examples demonstrate the established methodologies for analyzing related aminophenol compounds, which could be adapted for this compound should it become a compound of interest.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound This compound for the applications outlined in the request. The provided topics, "As a Standard in Amino Acid Analysis" and "As a Chiral Solvating Agent in NMR Spectroscopy," are associated with structural isomers of this compound, but not the compound itself.
Specifically, research identifies different, though related, molecules in these roles:
4-(2-aminoethyl)phenol , commonly known as Tyramine, is used as an analytical standard. sigmaaldrich.com
A thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been studied and compared as a chiral solvating agent for the enantiodiscrimination of amino acid derivatives in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govacs.org
As the request strictly requires focusing solely on This compound , it is not possible to generate a scientifically accurate article for the specified sections and subsections. The existing research data pertains to different chemical structures.
Future Research Directions for 3 Amino 4 2 Aminoethyl Phenol
Development of Novel and Sustainable Synthetic Routes
The synthesis of specifically substituted aminophenols like 3-Amino-4-(2-aminoethyl)phenol often involves multi-step processes that may not align with modern principles of green chemistry. Future research should prioritize the development of novel, efficient, and sustainable synthetic pathways.
Key research objectives could include:
Catalyst-Free Electrochemical Methods: Building on procedures developed for other aminophenol derivatives, an electrochemical approach could offer a green alternative. For instance, a catalyst-free chlorination of aminophenols has been achieved using dichloromethane (B109758) as both the solvent and chlorine source in a quasi-divided cell. rsc.orgrsc.org A similar strategy could be envisioned for the regioselective functionalization of a suitable precursor to this compound.
Biocatalytic Approaches: The use of enzymes in synthesis offers high selectivity under mild conditions. Research into the enzymatic modification of phenol (B47542) derivatives, for example using tyrosinase to generate reactive o-quinone intermediates from phenols for subsequent coupling reactions, could provide a sustainable route. chemrxiv.org Similarly, lipases have been used for the chemoselective acetylation of aminophenols, demonstrating the potential of biocatalysis in derivatizing such molecules. acs.orgacs.org
Transition Metal-Catalyzed Cascade Reactions: Copper-catalyzed cascade reactions have been successfully employed to synthesize meta-aminophenol derivatives from N-alkoxy-2-methylanilines. mdpi.comnih.gov Exploring analogous transition-metal-catalyzed reactions, potentially starting from readily available lignin-derived monomers, could provide a modular and waste-free route to complex aminophenols. researchgate.net
One-Pot Syntheses: Developing one-pot, multi-component reactions can significantly improve efficiency by reducing intermediate isolation steps. Using eco-friendly catalysts like zinc sulfide (B99878) (ZnS) nanoparticles has proven effective for synthesizing benzoxazole (B165842) derivatives from o-aminophenols and aldehydes in ethanol (B145695). ajgreenchem.com Adapting such methodologies could lead to a streamlined synthesis of the target compound or its immediate precursors.
A proposed synthetic pathway, drawing from a patented method for a related compound, could involve a three-step sequence starting from 4-amino-3-nitrophenol. google.com This would include a diazo-reaction, followed by bromination and then a reduction of the nitro group, illustrating a potential, albeit traditional, route that could be optimized for sustainability. google.com
Table 8.1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages | Anticipated Challenges | Relevant Analogue Literature |
|---|---|---|---|---|
| Electrochemical Synthesis | Uses electricity to drive reactions; solvent as reagent source. | Catalyst-free, reduced waste, high atom economy. | Control of regioselectivity, scalability of specialized cells. | rsc.orgrsc.org |
| Biocatalysis (e.g., Lipase, Tyrosinase) | Enzyme-catalyzed reactions. | High chemo- and regioselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, substrate scope. | chemrxiv.orgacs.org |
| Cu-Catalyzed Cascade Reaction | Multi-step reaction in a single pot using a copper catalyst. | High efficiency, access to complex structures from simple precursors. | Catalyst cost and removal, optimization of cascade steps. | mdpi.comnih.gov |
| Nanoparticle Catalysis | Heterogeneous catalysis using nanoparticles (e.g., ZnS). | Easy catalyst recovery and reuse, mild conditions. | Nanoparticle stability, achieving desired selectivity. | ajgreenchem.com |
Exploration of Unconventional Derivatization Pathways
The trifunctional nature of this compound (a phenolic -OH, an aromatic -NH2, and an aliphatic -NH2) provides a rich platform for selective derivatization. Future studies should move beyond standard reactions to explore unconventional pathways that exploit the differential reactivity of these groups.
Chemoselective Modifications: The nucleophilicity differences (aliphatic amine > aromatic amine > phenol) can be exploited. For example, enzymatic methods have achieved chemoselective acetylation of the amino group of 2-aminophenol (B121084) over the hydroxyl group. acs.orgacs.org This principle could be applied to selectively modify either the aminoethyl or the aromatic amino group of the target molecule.
Multi-Component Reactions (MCRs): The Ugi three-component reaction has been used with substrates like 4-aminophenol (B1666318) to create novel pseudo-peptides, demonstrating the utility of MCRs in rapidly building molecular complexity from simple building blocks. d-nb.infobeilstein-journals.org Using this compound as a bifunctional substrate in such reactions could yield novel heterocyclic scaffolds. beilstein-journals.org
Oxidative Coupling Reactions: The o-aminophenol moiety is a prime candidate for oxidative coupling. Periodate-mediated reactions can couple anilines to o-aminophenols, a strategy used for protein bioconjugation. nih.gov This could be used to link macromolecules or other functional units to the 3-amino-4-hydroxyphenyl core of the molecule.
Derivatization for Analytical Probes: The functional groups are suitable for derivatization to enhance detection in analytical methods. Reaction with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) derivatives is a standard method for HPLC analysis of amino acids and could be applied here. chemrxiv.org
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound before undertaking extensive lab work.
Density Functional Theory (DFT) Studies: DFT calculations can elucidate the molecule's structural and electronic properties. Studies on simple aminophenol isomers using the B3LYP functional have successfully calculated thermodynamic parameters like enthalpies of formation, bond dissociation energies (BDEs), and gas-phase acidities. researchgate.netresearchgate.net Similar calculations for this compound would clarify the relative stabilities and reactivities of its different functional groups. researchgate.net
Time-Dependent DFT (TD-DFT) for Spectral Analysis: TD-DFT is effective for simulating UV-Vis absorption spectra and understanding electronic transitions. concordia.caresearchgate.net This approach could predict the spectral properties of the title compound and its derivatives, guiding the design of new chromophores or fluorescent probes. aip.org
Modeling Reaction Mechanisms: Computational modeling can map the potential energy surfaces of proposed reactions. This has been used to study the excited-state intramolecular proton transfer (ESIPT) in substituted 2-(oxazolinyl)-phenols and to investigate the electronic structures of iron complexes with iminobenzo(semi)quinone ligands, which are relevant to the reactivity of oxidized aminophenols. aip.orgnih.gov Such studies could predict the outcomes of derivatization or catalytic cycles involving the title compound.
Table 8.2: Proposed Parameters for Computational Investigation
| Computational Method | Target Properties | Scientific Insight | Relevant Analogue Literature |
|---|---|---|---|
| DFT (e.g., B3LYP/6-311+G(2d,2p)) | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, bond dissociation energies (BDEs), proton affinity, ionization potential. | Provides fundamental understanding of molecular structure, stability, and site-specific reactivity. | researchgate.netresearchgate.netacs.org |
| TD-DFT | Vertical excitation energies, oscillator strengths, UV-Vis absorption spectra. | Predicts spectroscopic properties and aids in the design of photoactive molecules. | concordia.caresearchgate.netredalyc.org |
| NBO/NPA Analysis | Natural Bond Orbital and Natural Population Analysis for charge distribution. | Reveals electron delocalization and the electronic effect of substituents on reactivity. | researchgate.net |
| Continuum Solvation Models (e.g., PCM) | Properties in solution. | Accounts for solvent effects on structure, stability, and reactivity, providing more realistic predictions. | redalyc.org |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (Mechanistic Focus)
The structure of this compound is reminiscent of biological signaling molecules and pharmacophores, making it an intriguing candidate for chemical biology studies with a focus on reaction mechanisms.
Enzyme Inhibition Mechanisms: Derivatives of aminophenols are known to interact with various enzymes. For example, 4-aminophenol derivatives can inactivate cysteine cathepsins through a redox-based mechanism. researchgate.net The title compound could be investigated as a potential modulator of enzymes like tyrosinase or other oxidoreductases. nih.govresearchgate.net Mechanistic studies could employ a combination of enzyme kinetics, mass spectrometry, and protein crystallography to understand how the molecule or its oxidized quinone-imine form interacts with the enzyme's active site. nih.gov
Biomimetic Functional Models: The o-aminophenol moiety is present in the active sites of enzymes like phenoxazinone synthase. ijcce.ac.ir Synthesizing metal complexes with this compound as a ligand could create functional models of these enzymes. Studying their catalytic activity, for instance in the aerobic oxidation of substrates, would provide insight into the mechanisms of their biological counterparts. ijcce.ac.ir
Probes for Biological Systems: The compound could be derivatized to create chemical probes. For instance, its ability to undergo oxidative coupling could be harnessed to selectively label proteins containing specific residues, enabling the study of protein function and localization. nih.govacs.org
Potential in the Development of New Catalytic Systems Incorporating this compound Derivatives
Aminophenol-based ligands have a significant and growing impact on catalysis research, particularly due to their redox-active (or "non-innocent") nature. derpharmachemica.comderpharmachemica.com The title compound is an excellent scaffold for creating novel multidentate ligands for transition metal catalysts.
Redox-Active Ligand Synthesis: The o-aminophenol core can exist in multiple oxidation states (aminophenolate, iminosemiquinonate radical, and iminoquinone). derpharmachemica.com This property can be harnessed in catalysis, where the ligand acts as an electron reservoir, facilitating multi-electron transformations at the metal center. rsc.org
Pincer Ligand Development: The three functional groups of this compound are perfectly arranged for the synthesis of N,N,O-type pincer ligands. By reacting the two amino groups with organophosphines, a P,N,O-pincer ligand could be formed. Palladium complexes of such redox-active aminophenol-derived ligands have been shown to catalyze reactions like C-H amination. derpharmachemica.comacs.org
Applications in Cross-Coupling Reactions: Palladium complexes bearing aminophenol-derived ligands have proven to be highly effective phosphine-free catalysts for Suzuki and Glaser-Hay coupling reactions, often proceeding under mild, base-free conditions in green solvents like ethanol. rsc.orgrsc.org Future research could involve synthesizing a Pd(II) complex with a ligand derived from this compound and testing its efficacy in various C-C and C-N bond-forming reactions.
Table 8.3: Potential Catalytic Applications
| Catalytic Reaction | Role of Ligand Derivative | Potential Metal Center | Anticipated Advantages | Relevant Analogue Literature |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Stabilize Pd center; act as electron reservoir to facilitate reductive elimination. | Palladium (Pd) | Phosphine-free, mild conditions, use of green solvents. | rsc.orgrsc.org |
| Heck Coupling | Stabilize active catalytic species. | Palladium (Pd) | High conversion rates for aryl halides. | derpharmachemica.com |
| C-H Amination | Redox-active NNO pincer ligand facilitates ligand-to-substrate single-electron transfer. | Palladium (Pd) | Catalytic radical-type transformations. | acs.org |
| Aerobic Oxidation | Biomimetic ligand modeling the active site of oxidases. | Copper (Cu) | Use of air as a green oxidant. | ijcce.ac.ir |
Q & A
Basic Synthesis Methodology
Q: What are the common synthetic routes for 3-Amino-4-(2-aminoethyl)phenol, and what critical parameters influence yield and purity? A: The compound can be synthesized via reductive amination of 4-(2-nitroethyl)phenol followed by catalytic hydrogenation or through selective protection/deprotection strategies for the amino and phenolic groups. Key parameters include:
- Temperature control (e.g., maintaining ≤60°C during nitro group reduction to prevent side reactions).
- Catalyst selection (e.g., palladium-on-carbon for hydrogenation efficiency).
- Purification steps (e.g., column chromatography or recrystallization to isolate the product from byproducts like unreacted intermediates).
Methodological validation often involves thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate and final product purity .
Basic Structural Characterization
Q: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted? A:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 2.7–3.1 ppm (ethylamine chain), and δ 1.2–1.5 ppm (amine protons, if not deuterated).
- ¹³C NMR : Signals near 120–150 ppm (aromatic carbons) and 35–50 ppm (aliphatic carbons).
- Mass Spectrometry (MS) : A molecular ion peak at m/z 137.18 (C₈H₁₁NO) confirms the molecular weight.
- IR Spectroscopy : Bands at 3300–3500 cm⁻¹ (N-H/O-H stretch) and 1250 cm⁻¹ (C-O phenolic stretch).
Data interpretation requires cross-referencing with databases like NIST for structural validation .
Advanced Adsorption Studies
Q: How does this compound interact with carbon-based nanomaterials, and what methodologies quantify adsorption dynamics? A: Adsorption studies on multiwalled carbon nanotubes (MWCNTs) involve:
- Batch equilibrium experiments : Mixing the compound with MWCNTs in aqueous solutions at controlled pH (e.g., pH 5–9).
- Isotherm modeling : Fitting data to Langmuir/Freundlich models to assess surface heterogeneity and binding affinity.
- Analytical quantification : Using HPLC or UV-Vis spectroscopy to measure residual concentrations.
For example, dopamine analogs (structurally similar) exhibit pH-dependent adsorption due to protonation of amine groups, with maximal adsorption near neutral pH .
Advanced Neuropharmacological Profiling
Q: What in vitro models are suitable for evaluating the neuroactive potential of this compound? A:
- Receptor binding assays : Competitive radioligand studies (e.g., using ³H-dopamine) to assess affinity for dopaminergic receptors.
- Cell-based models : Primary neuronal cultures or SH-SY5Y neuroblastoma cells to measure neurotransmitter release (e.g., via HPLC) or calcium flux.
- Enzyme inhibition : Testing interactions with monoamine oxidase (MAO) or tyrosine hydroxylase using fluorometric assays.
Structural analogs like dopamine (4-(2-aminoethyl)benzene-1,2-diol) guide experimental design, emphasizing dose-response curves and negative controls .
Data Contradiction Resolution
Q: How can researchers resolve discrepancies in reported biological activities of this compound derivatives? A: Contradictions (e.g., varying IC₅₀ values in enzyme inhibition studies) may arise from:
- Experimental variability : Differences in assay buffers, pH, or temperature.
- Compound purity : Impurities in synthesis (e.g., unreacted nitro intermediates) skew results.
Mitigation strategies : - Standardize protocols (e.g., uniform buffer systems).
- Validate purity via LC-MS before biological testing.
- Perform replication studies across independent labs .
Advanced Enantioselective Synthesis
Q: What catalytic systems improve enantioselective synthesis of this compound derivatives? A:
- Chiral catalysts : Use of (R)- or (S)-BINAP ligands with transition metals (e.g., Ru or Rh) for asymmetric hydrogenation of ketone intermediates.
- Protecting group strategies : Temporary protection of the phenolic hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent racemization.
- Reaction monitoring : Real-time tracking via ¹H NMR or chiral HPLC to ensure enantiomeric excess (ee) >98%.
Successful applications are documented in the synthesis of phenethylamine derivatives with stereochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
